REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:11])([CH3:10])[C:3](=[O:9])[CH2:4][C:5]([O:7]C)=O.[Cl:12][C:13]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:14]=1[NH2:15]>>[CH3:10][C:2]([CH3:1])([CH3:11])[C:3](=[O:9])[CH2:4][C:5]([NH:15][C:14]1[CH:16]=[CH:17][C:18]([Cl:20])=[CH:19][C:13]=1[Cl:12])=[O:7]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC(C(CC(=O)OC)=O)(C)C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC(=C1)Cl
|
Name
|
xylenes
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stirrer
|
Type
|
DISTILLATION
|
Details
|
distillation apparatus
|
Type
|
DISTILLATION
|
Details
|
100 mL of distillate was collected during this period
|
Type
|
ADDITION
|
Details
|
petroleum ether (500 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled further with an ice bath
|
Type
|
CUSTOM
|
Details
|
the crystals which had formed
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with petroleum ether
|
Type
|
CUSTOM
|
Details
|
A second crop was collected after concentration of the filtrate
|
Type
|
CUSTOM
|
Details
|
The combined materials were dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 152.8 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |